Cas no 21979-59-9 (6-Methoxy-1-methylquinolin-1-ium iodide)
6-Methoxy-1-methylquinolin-1-ium iodide Chemical and Physical Properties
Names and Identifiers
-
- 6-Methoxy-1-methylquinolin-1-ium iodide
- Quinolinium,6-methoxy-1-methyl-, iodide (1:1)
- 1-Methyl-6-methoxyquinolinium iodide
- 6-Methoxy-1-methyl-chinolinium,Jodid
- 6-Methoxy-1-methylquinolinium iodide
- NSC117167
- Quinolinium, 6-methoxy-1-methyl-, iodide
- DTXSID90944565
- 6-methoxy-1-methylquinolin-1-ium;iodide
- Quinolinium,6-methoxy-1-methyl-,iodide(1:1)
- 21979-59-9
- SB72943
- NSC 117167
- NSC-117167
- NSC-505105
- NSC505105
- CHEMBL2018160
-
- Inchi: 1S/C11H12NO.HI/c1-12-7-3-4-9-8-10(13-2)5-6-11(9)12;/h3-8H,1-2H3;1H/q+1;/p-1
- InChI Key: HIXUTNXIYGSZHT-UHFFFAOYSA-M
- SMILES: [I-].O(C)C1C=CC2C(=CC=C[N+]=2C)C=1
Computed Properties
- Exact Mass: 300.99600
- Monoisotopic Mass: 300.996
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 13.1A^2
Experimental Properties
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 13.11000
- LogP: -1.32310
6-Methoxy-1-methylquinolin-1-ium iodide Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methoxy-1-methylquinolin-1-ium iodide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189008249-10g |
6-Methoxy-1-methylquinolin-1-ium iodide |
21979-59-9 | 95% | 10g |
$158.40 | 2023-09-02 | |
| Chemenu | CM143031-25g |
6-methoxy-1-methylquinolin-1-ium iodide |
21979-59-9 | 95% | 25g |
$371 | 2021-08-05 | |
| Chemenu | CM143031-25g |
6-methoxy-1-methylquinolin-1-ium iodide |
21979-59-9 | 95% | 25g |
$783 | 2023-02-17 |
6-Methoxy-1-methylquinolin-1-ium iodide Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
Additional information on 6-Methoxy-1-methylquinolin-1-ium iodide
Introduction to 6-Methoxy-1-methylquinolin-1-ium iodide (CAS No. 21979-59-9)
6-Methoxy-1-methylquinolin-1-ium iodide, identified by its Chemical Abstracts Service (CAS) number 21979-59-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their broad spectrum of biological activities. The structural features of 6-Methoxy-1-methylquinolin-1-ium iodide, particularly the presence of a methoxy group at the 6-position and a methyl group at the 1-position, contribute to its unique chemical properties and potential applications in medicinal chemistry.
The synthesis and characterization of 6-Methoxy-1-methylquinolin-1-ium iodide have been subjects of considerable interest in recent years. The compound's cationic nature, derived from the quinolinium core, makes it an attractive candidate for various chemical modifications and functionalizations. These modifications are often explored to enhance its solubility, bioavailability, and interaction with biological targets, making it a valuable intermediate in drug discovery processes.
Recent advancements in the field of medicinal chemistry have highlighted the importance of quinoline derivatives in developing novel therapeutic agents. 6-Methoxy-1-methylquinolin-1-ium iodide has been studied for its potential role in combating various diseases, including infectious disorders and cancer. Its structural motif is reminiscent of several bioactive molecules that have shown promising results in preclinical studies. The methoxy and methyl substituents not only influence the electronic properties of the molecule but also play a crucial role in determining its binding affinity to biological receptors.
In terms of pharmacological activity, 6-Methoxy-1-methylquinolin-1-ium iodide has been investigated for its antimicrobial and anti-inflammatory properties. The quinoline scaffold is well-documented for its ability to interfere with essential bacterial processes, making it a key component in antibiotics. Additionally, modifications within this scaffold have led to compounds with enhanced efficacy against drug-resistant strains. The iodide counterion in 6-Methoxy-1-methylquinolin-1-ium iodide further contributes to its stability and reactivity, facilitating further chemical manipulations.
The synthesis of 6-Methoxy-1-methylquinolin-1-ium iodide typically involves multi-step organic reactions, starting from readily available quinoline precursors. The introduction of the methoxy group at the 6-position can be achieved through nucleophilic aromatic substitution reactions, while the methylation at the 1-position is often performed using alkylating agents under controlled conditions. The final step involves quaternization to form the quinolinium cation, which is then isolated as an iodide salt due to its improved solubility and handling properties.
Recent research has also explored the use of computational methods to optimize the synthesis and properties of 6-Methoxy-1-methylquinolin-1-ium iodide. Molecular modeling techniques have been employed to predict binding affinities and metabolic stability, enabling researchers to design more effective derivatives. These computational approaches are particularly valuable in reducing experimental trial-and-error and accelerating the drug discovery process.
The applications of 6-Methoxy-1-methylquinolin-1-ium iodide extend beyond pharmaceuticals into materials science and catalysis. Its unique electronic properties make it a potential candidate for organic semiconductors and light-emitting diodes (OLEDs). Additionally, its ability to act as a ligand in transition metal catalysis has been explored for developing novel catalyst systems for organic transformations.
In conclusion, 6-Methoxy-1-methylquinolin-1-ium iodide (CAS No. 21979-59-9) is a versatile compound with significant potential in both medicinal chemistry and materials science. Its structural features, combined with recent advancements in synthetic methodologies and computational chemistry, make it a promising candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in future scientific endeavors.
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